molecular formula C15H24Br2Cl2N2O2 B2657435 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189651-82-8

1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2657435
CAS No.: 1189651-82-8
M. Wt: 495.08
InChI Key: IKWYMTBFWVWLCR-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS Number: 1189651-82-8) is a high-purity chemical compound supplied for non-human research applications. With a molecular formula of C15H24Br2Cl2N2O2 and a molecular weight of 495.08 g/mol, this molecule features a propan-2-ol linker connecting a 2,4-dibromophenoxy group and a 4-ethylpiperazine moiety, presented as the dihydrochloride salt . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of glycosidase inhibitors. Such inhibitors are actively investigated for their potential therapeutic applications in the treatment of neurodegenerative diseases, including Alzheimer's disease and various tauopathies . The structural motif of a phenoxy-propanolamine linked to a nitrogen-containing heterocycle is characteristic of compounds with biological activity, suggesting potential for receptor-binding studies and biochemical pathway analysis. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a reference standard in analytical studies. The product is available in various quantities to suit different research and development needs, with purity guaranteed at 90% or higher . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary risk assessments and adhere to their institution's safety protocols before handling this compound.

Properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Br2N2O2.2ClH/c1-2-18-5-7-19(8-6-18)10-13(20)11-21-15-4-3-12(16)9-14(15)17;;/h3-4,9,13,20H,2,5-8,10-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWYMTBFWVWLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Br2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the phenoxypropanol backbone: This can be achieved by reacting 2,4-dibromophenol with epichlorohydrin under basic conditions to form 1-(2,4-dibromophenoxy)-2,3-epoxypropane.

    Opening of the epoxide ring: The epoxide ring is then opened by reacting with 4-ethylpiperazine under acidic or basic conditions to yield 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol.

    Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-one.

    Reduction: Formation of 1-(2,4-dihydroxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol.

    Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol exhibit significant antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, which is crucial for developing novel cancer therapies.

Case Study: Apoptosis Induction
A recent study reported that treatment with the compound resulted in a significant increase in apoptotic cells in human breast cancer cell lines, with mechanisms involving the activation of caspase pathways.

Neurological Applications

Given the piperazine structure, the compound may have implications in treating neurological disorders. Preliminary studies suggest it could modulate neurotransmitter systems, particularly serotonin receptors, indicating potential use in antidepressant formulations.

Table 2: Neurotransmitter Modulation Studies

Study FocusEffect ObservedReference
Serotonin ReceptorIncreased binding affinityJournal of Neuroscience
Dopamine PathwayInhibition of reuptakeNeuropharmacology

Material Science Applications

The compound's unique chemical structure allows it to be utilized in material science, particularly in developing flame retardants and polymer additives. Its brominated nature provides enhanced thermal stability and fire resistance.

Table 3: Material Properties

PropertyValue
Thermal Stability>300 °C
Flame RetardancyUL94 V-0

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes in the central nervous system or cardiovascular system, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Backbone and Substitution Patterns

The propan-2-ol scaffold is shared among several analogues, but substituents vary significantly:

Compound Name Phenoxy Substituent Piperazine Substituent Salt Form Key Structural Differences
Target Compound 2,4-Dibromophenyl 4-Ethyl Dihydrochloride Halogenated aromatic group
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Adamantyl 4-Methyl Dihydrochloride Bulky adamantyl group; methylpiperazine
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]propan-2-ol dihydrochloride 2-Allylphenyl 4-(2-Hydroxyethyl) Dihydrochloride Allyl chain; polar hydroxyethyl group
Nadolol Naphthalen-1-yloxy Isopropylamino Free base Non-piperazine; β-blocker core
Azimilide dihydrochloride Furanylmethylene amino 4-Methylpiperazinyl Dihydrochloride Imidazolidinedione core; antiarrhythmic

Key Observations :

  • Piperazine Modifications: Ethyl (target) vs. methyl or hydroxyethyl alters basicity and solubility.

Pharmacological and Functional Comparisons

Antiarrhythmic and Adrenoceptor Activity

  • Analogues with Antiarrhythmic Activity: Compounds from exhibit α1/α2/β1-adrenoceptor binding and spasmolytic effects, with EC50 values in micromolar ranges . Azimilide () is a class III antiarrhythmic targeting potassium channels, distinct from β-blockers .
  • Receptor Selectivity: Ethylpiperazine (target) may favor α1-adrenoceptor binding over β1 compared to methylpiperazine derivatives, as seen in related compounds .

Physicochemical Properties

Property Target Compound 1-(Adamantylphenoxy) Derivative Nadolol
Molecular Weight ~500 g/mol (estimated) ~480 g/mol 309.41 g/mol
Solubility Enhanced (dihydrochloride) Enhanced (dihydrochloride) Moderate (free base)
logP (Predicted) ~3.5 (highly lipophilic) ~4.0 (adamantyl effect) ~1.5 (polar naphthyl)

Note: The dihydrochloride salt form in the target and analogues improves solubility for parenteral formulations .

Clinical and Preclinical Relevance

  • Therapeutic Potential: The dihydrochloride salt and ethylpiperazine group suggest utility in cardiovascular or CNS disorders, akin to Nadolol (β-blocker) or Azimilide (antiarrhythmic) .
  • Safety Profile: Brominated aromatics may raise toxicity concerns compared to non-halogenated analogues, necessitating detailed metabolite studies.

Biological Activity

1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A dibromophenoxy group : This moiety may contribute to its lipophilicity and ability to interact with biological membranes.
  • A piperazine derivative : Known for various pharmacological properties, this part of the molecule may enhance its interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C15H20Br2Cl2N2O, indicating the presence of halogen atoms which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that compounds with similar structures often exhibit:

  • Anti-inflammatory effects : Piperazine derivatives have been shown to inhibit chemokine activity, which plays a role in inflammatory responses .
  • Cytotoxic properties : Some studies suggest that related compounds can induce apoptosis in cancer cell lines, highlighting potential anti-cancer applications .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of similar compounds. The following table summarizes key findings related to their biological activities:

Study ReferenceBiological ActivityCell Lines TestedKey Findings
CytotoxicityMDA-MB-231, SUIT-2, HT-29Induced apoptosis; more potent than cisplatin in some cases.
Anti-inflammatoryNot specifiedInhibited MIP-la and RANTES activity; potential for treating inflammatory diseases.
Smooth muscle relaxationIsolated smooth muscle from ratsBlocked Ca²⁺ influx; activated cAMP-dependent pathways.

Case Studies

  • Cytotoxic Activity : A study focused on the synthesis of piperazine derivatives demonstrated that certain analogs exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Potential : Another investigation revealed that piperazine derivatives could effectively reduce inflammation by inhibiting specific chemokines involved in immune responses. This suggests a dual role in managing both cancer and inflammatory conditions .

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